molecular formula C10H12N2OS B175847 2-Morpholino-2-(2-thienyl)acetonitrile CAS No. 68415-08-7

2-Morpholino-2-(2-thienyl)acetonitrile

Cat. No.: B175847
CAS No.: 68415-08-7
M. Wt: 208.28 g/mol
InChI Key: VCKYGIVKIJXEGX-UHFFFAOYSA-N
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Description

Preparation Methods

The synthesis of 2-Morpholino-2-(2-thienyl)acetonitrile typically involves the reaction of morpholine with 2-thiophenylacetonitrile under specific conditions. One common method includes the use of a base such as sodium hydride or potassium carbonate to facilitate the reaction . The reaction is usually carried out in an aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures .

Industrial production methods may involve similar synthetic routes but are optimized for larger-scale production. This often includes the use of continuous flow reactors and more efficient purification techniques to ensure high yield and purity of the final product .

Chemical Reactions Analysis

2-Morpholino-2-(2-thienyl)acetonitrile undergoes various chemical reactions, including:

Scientific Research Applications

2-Morpholino-2-(2-thienyl)acetonitrile has a wide range of applications in scientific research:

Comparison with Similar Compounds

2-Morpholino-2-(2-thienyl)acetonitrile can be compared with other similar compounds, such as:

    2-Morpholino-2-(2-furyl)acetonitrile: This compound contains a furan ring instead of a thiophene ring.

    2-Piperidino-2-(2-thienyl)acetonitrile: This compound contains a piperidine ring instead of a morpholine ring.

The uniqueness of this compound lies in its combination of the morpholine and thiophene rings, which confer specific chemical and biological properties that are not observed in its analogs .

Biological Activity

Introduction

2-Morpholino-2-(2-thienyl)acetonitrile (CAS Number: 68415-08-7) is an organic compound that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including its mechanisms, effects on various biological systems, and relevant case studies.

Chemical Structure and Properties

The chemical formula for this compound is C10H12N2OS. Its structure features a morpholino group and a thiophene ring, which are significant for its biological interactions. The presence of the nitrile group enhances its reactivity and bioactivity.

PropertyValue
Molecular Weight212.28 g/mol
Melting PointNot specified
SolubilitySoluble in organic solvents
Log PNot specified

Biological Activity Overview

Antimicrobial Activity

Recent studies have indicated that compounds similar to this compound exhibit significant antimicrobial properties. For instance, a related compound, morpholino-thiophenes, was screened against Mycobacterium tuberculosis and demonstrated promising results with a minimum inhibitory concentration (MIC) of 0.72 ± 0.30 μM . This suggests that this compound may possess similar antimicrobial efficacy.

The proposed mechanisms of action for compounds containing morpholino and thiophene groups include:

  • Enzyme Inhibition : Compounds may inhibit key enzymes involved in metabolic pathways.
  • DNA Interaction : Some thiophene derivatives can intercalate into DNA, disrupting replication and transcription processes.
  • Cell Membrane Disruption : Certain derivatives can alter membrane integrity, leading to cell death.

Case Studies

  • Antitubercular Activity : A study identified a series of morpholino-thiophenes with significant activity against M. tuberculosis. The structure-activity relationship (SAR) indicated that modifications to the morpholine or thiophene moieties influenced potency and selectivity .
    Compound IDMIC (H37Rv)Cytotoxicity (Vero)
    10.72 μM>100 μM
    19>20 μM68 μM
    14>20 μM>100 μM
  • Antifungal Activity : In another investigation, related compounds were tested against various fungal strains, showing moderate to good activity against Candida albicans and Fusarium oxysporum with MIC values ranging from 16.69 to 78.23 μM .

Toxicity and Safety Profile

While the antimicrobial and anticancer activities are promising, it is crucial to consider the toxicity profiles of these compounds. In vitro studies indicate that the cytotoxicity levels vary significantly among different cell lines, emphasizing the need for further investigation into the safety and efficacy of this compound in vivo.

The biological activity of this compound presents a compelling area for further research, particularly in the fields of antimicrobial and anticancer drug development. While preliminary data suggest significant potential, comprehensive studies are necessary to fully elucidate its mechanisms of action, optimize its pharmacological properties, and assess its safety profile in clinical settings.

Future research should focus on:

  • Detailed SAR studies to refine efficacy.
  • In vivo models to evaluate therapeutic potential.
  • Exploration of combination therapies with existing antibiotics or anticancer agents.

Properties

IUPAC Name

2-morpholin-4-yl-2-thiophen-2-ylacetonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12N2OS/c11-8-9(10-2-1-7-14-10)12-3-5-13-6-4-12/h1-2,7,9H,3-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VCKYGIVKIJXEGX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C(C#N)C2=CC=CS2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12N2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20383963
Record name 2-morpholino-2-(2-thienyl)acetonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20383963
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

208.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

68415-08-7
Record name 2-morpholino-2-(2-thienyl)acetonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20383963
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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